(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE

Lipophilicity Membrane permeability Drug-likeness

(S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine (CAS 1204535-11-4) is a single-enantiomer (S-configuration) N-sulfonylated piperazine derivative bearing a 4-(trifluoromethyl)phenylsulfonyl group at N1 and a chiral methyl substituent at C3. With a molecular weight of 308.32 Da, a computed LogP of 1.69–1.79, a topological polar surface area (TPSA) of 49.41 Ų, and a predicted pKa of 7.74 , the compound occupies a favourable region of drug-like chemical space.

Molecular Formula C12H15F3N2O2S
Molecular Weight 308.32 g/mol
Cat. No. B7977255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE
Molecular FormulaC12H15F3N2O2S
Molecular Weight308.32 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H15F3N2O2S/c1-9-8-17(7-6-16-9)20(18,19)11-4-2-10(3-5-11)12(13,14)15/h2-5,9,16H,6-8H2,1H3/t9-/m0/s1
InChIKeyYXRANDHKVRJEIY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine – Chiral Sulfonylpiperazine Building Block for Asymmetric Synthesis and Drug Discovery


(S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine (CAS 1204535-11-4) is a single-enantiomer (S-configuration) N-sulfonylated piperazine derivative bearing a 4-(trifluoromethyl)phenylsulfonyl group at N1 and a chiral methyl substituent at C3 . With a molecular weight of 308.32 Da, a computed LogP of 1.69–1.79, a topological polar surface area (TPSA) of 49.41 Ų, and a predicted pKa of 7.74 , the compound occupies a favourable region of drug-like chemical space. It belongs to the broader sulfonylpiperazine class, which has yielded potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), cannabinoid-1 receptors, PI3Kα, and Cav2.2 calcium channels [1][2][3]. The compound serves as a versatile chiral intermediate for constructing stereochemically defined drug candidates, as exemplified by the patent-protected Cav2.2 blocker (2-methylpyridin-3-yl)-[(2S)-2-methyl-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone [1].

Why Generic Substitution of (S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine Fails – Chiral Identity, Physicochemical Profile, and Synthetic Utility Create Irreducible Selection Criteria


The sulfonylpiperazine scaffold is pharmacologically promiscuous, yet small structural perturbations – removal of the C3 methyl group, inversion of stereochemistry, or replacement of the para-CF₃ with a methyl substituent – produce compounds with substantially different physicochemical properties, synthetic utility, and biological potential. The (S)-enantiomer of this compound cannot be interchanged with the racemate or the (R)-enantiomer because its defined absolute configuration at C3 is critical for downstream diastereoselective transformations and target engagement in chiral environments . The para-trifluoromethyl group on the phenylsulfonyl ring elevates the LogP by approximately 0.7–0.8 log units compared with the corresponding p-tolyl analog, translating to a predicted ~5-fold increase in octanol-water partition coefficient that directly impacts membrane permeability and metabolic stability profiles [1]. Moreover, removing the C3 methyl group (des-methyl analog) eliminates the chiral handle required for asymmetric synthesis, reducing the compound to an achiral intermediate with diminished value for stereochemically defined lead optimisation . The evidence below quantifies these differences across six dimensions relevant to procurement and experimental design.

Quantitative Differentiation Evidence for (S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine Versus Closest Analogs


LogP Elevation by ~0.7–0.8 Units Relative to the p-Tolyl Analog Predicts Enhanced Membrane Permeability

The (S)-3-methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine target compound exhibits a computed LogP of 1.6878 (Chemscene) to 1.785 (Fluorochem), representing a 0.71–0.81 log unit increase over the p-tolyl analog 3-methyl-1-((4-methylphenyl)sulfonyl)piperazine (CAS 178624-90-3), which has a reported LogP of 0.977 [1]. This LogP differential corresponds to an approximately 5.1–6.5-fold higher octanol-water partition coefficient for the target compound, a magnitude of difference that is functionally significant for passive membrane diffusion and CNS penetration potential . The CF₃ group contributes an additional ~0.7 log units of Hansch π hydrophobicity constant compared with the CH₃ group, consistent with the observed LogP elevation .

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight Advantage of +54 Da over the p-Tolyl Analog with Preserved TPSA Maintains Permeability While Adding Pharmacophore Mass

The target compound has a molecular weight of 308.32 Da and a TPSA of 49.41 Ų . By comparison, the p-tolyl analog (3-methyl-1-((4-methylphenyl)sulfonyl)piperazine) has a MW of 254.35 Da with a TPSA of approximately 40.6–49.4 Ų [1]. The des-methyl analog 1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine (CAS 793679-07-9) has a MW of 294.3 Da [2]. The target compound thus carries an additional 14.0 Da over the des-methyl analog (one CH₂ unit) and 54.0 Da over the p-tolyl analog (CF₃ vs. CH₃ replacement). Critically, the TPSA remains nearly identical (~49.4 Ų) across all three, meaning the incremental mass adds pharmacophoric CF₃ and chiral methyl functionality without eroding the computed permeability surface area budget – a combination that supports oral bioavailability by maintaining TPSA below the 140 Ų threshold while increasing target-binding hydrophobic contact surface [3].

TPSA Molecular weight Lead-like properties

Predicted pKa of 7.74 Positions the Piperazine N4 Nitrogen for Partial Ionization at Physiological pH, Differentiating from Des-Methyl and p-Tolyl Analogs

The predicted pKa of the target compound is 7.74 ± 0.40 (most likely value, ChemicalBook) , corresponding to the secondary amine nitrogen (N4) of the piperazine ring. At physiological pH 7.4, this pKa predicts approximately 69% neutral (free base) and 31% protonated species, a partitioning profile that balances passive membrane permeability with aqueous solubility. By contrast, the des-methyl analog 1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine lacks the electron-donating C3 methyl group and is expected to have a slightly lower pKa (~7.5–7.6) due to reduced inductive electron donation to the piperazine ring, shifting the neutral fraction closer to 60% at pH 7.4 [1]. The p-tolyl analog (pKa ~7.8–8.0, estimated) would be predicted to have a higher neutral fraction (approximately 72–80%). These differences, while modest in absolute terms, become amplified in pH-sensitive compartments such as the gut (pH 5.5–6.5) and tumour microenvironment (pH 6.5–6.8), where the target compound’s ionization profile may confer differential solubility and absorption characteristics relevant to both oral bioavailability and tissue distribution [2].

pKa Ionization state Blood-brain barrier penetration

Defined (S)-Chirality at C3 Provides a Critical Handle for Asymmetric Synthesis Distinct from the Racemate and (R)-Enantiomer

The target compound is specified as the (S)-enantiomer with one asymmetric carbon atom (C3), configured as (3S) by IUPAC designation . In contrast, the racemic mixture (unspecified stereochemistry at C3) and the (R)-enantiomer represent different chemical entities with distinct CAS numbers: only CAS 1204535-11-4 corresponds to the (S)-form . The Cav2.2 calcium channel modulator (CAS 1204535-44-3), which incorporates this (S)-configured sulfonylpiperazine as its core, was selected specifically for the (S)-enantiomer based on state-dependent calcium channel blocking activity [1]. While direct comparative IC₅₀ data for (S)- vs. (R)- vs. racemic-3-methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine are not publicly available for the parent building block, chirality is well-established as a determinant of target engagement for sulfonylpiperazine derivatives: the patent literature explicitly claims enantiomerically pure (2S)-2-methyl-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine derivatives as the active species [1]. The target compound’s specified (S)-configuration is therefore essential for reproducing patented lead series and for generating stereochemically defined compound libraries.

Chiral building block Enantiomeric purity Asymmetric synthesis

Storage Requires Protected Cold Chain (4°C, Protect from Light) Contrasting with Room Temperature Stability of Structurally Simpler Sulfonylpiperazines

The target compound requires storage at 4°C with protection from light, as specified by both Chemscene and ChemicalBook . This contrasts with the simpler achiral analogs such as 1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine hydrochloride (CAS 793679-07-9), which is typically stored at ambient temperature in a cool, dry place . The enhanced storage requirements for the chiral (S)-enantiomer may reflect the presence of the free secondary amine (not hydrochloride salt form) combined with the stereochemical lability risk at C3 under thermal or photolytic stress. For the procurement workflow, this means the target compound demands a validated cold chain from supplier to laboratory and temperature-monitored storage upon receipt, adding logistical complexity but also serving as a quality indicator: compounds requiring cold storage are less likely to have undergone undetected degradation during ambient shipment, which could otherwise confound biological assay reproducibility [1].

Storage stability Cold chain logistics Compound integrity

Premium Pricing and Limited Multi-Vendor Availability Reflects Specialized Chiral Synthesis, Constraining Large-Scale Procurement Versus Achiral Analogs

The (S)-enantiomer commands a significant price premium over achiral sulfonylpiperazine analogs, reflecting the added cost of enantioselective synthesis or chiral resolution. At the time of data collection (2025–2026), the target compound is priced at approximately £228/100 mg (Fluorochem, ~$2,280/g equivalent) , $275/100 mg (Chemscene, ~$2,750/g equivalent) , and €697/100 mg (CymitQuimica, ~€6,970/g equivalent) . By comparison, the achiral des-methyl HCl salt (CAS 793679-07-9) is listed at a fraction of this cost from bulk suppliers, with pricing typically in the $50–200/g range [1]. The 10- to 50-fold cost differential arises from: (i) the need for chiral starting materials or asymmetric synthesis, (ii) the additional chiral purity analytical certification, and (iii) the limited number of competent manufacturers. Researchers planning scale-up synthesis of Cav2.2 blockers or related derivatives should factor this cost into their synthetic route design; using the (S)-enantiomer building block avoids the need for late-stage chiral separation, which can itself incur 30–50% yield losses and additional chromatography expenses [2].

Procurement cost Supply chain Chiral synthesis premium

Optimal Research and Industrial Application Scenarios for (S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine Based on Quantitative Differentiation Evidence


Synthesis of Stereochemically Defined Cav2.2 Calcium Channel Blockers for Neuropathic Pain Programs

The (S)-configured sulfonylpiperazine core is the direct precursor to the Cav2.2 blocker CNV-2197944 (CAS 1204535-44-3), a state-dependent calcium channel antagonist developed for neuropathic pain [1]. Researchers synthesizing this or related Cav2.2 ligands must use the (S)-enantiomer (CAS 1204535-11-4) rather than the racemate, because the N-acylation step with 2-methylnicotinic acid produces a diastereomeric mixture if starting from racemic amine, requiring costly chiral HPLC separation with 30–50% yield loss [2]. The compound’s LogP of 1.69–1.79 and TPSA of 49.41 Ų place it within the CNS drug-like space (TPSA < 90 Ų for brain penetration), supporting its utility in neurological target programs . Procurement Note: the 4°C storage requirement and light sensitivity necessitate cold chain logistics and amber vial handling throughout the synthetic sequence .

Construction of Sulfonylpiperazine-Focused Compound Libraries for 11β-HSD1 and PI3Kα Inhibitor Screening

Sulfonylpiperazine derivatives have demonstrated potent inhibition of 11β-HSD1 (IC₅₀ = 240 nM for lead compound 24 in BindingDB) [1] and PI3Kα (IC₅₀ = 0.03–0.09 μM for compound 7m against A549, Huh7, HL60, and HCT-116 cancer cell lines) [2]. The target compound provides a chiral scaffold for library diversification via N4-alkylation, N4-acylation, or N4-arylation, enabling structure-activity relationship (SAR) exploration around the piperazine secondary amine while maintaining the defined (S)-configuration at C3. The CF₃-phenylsulfonyl group contributes metabolic stability through reduced CYP450-mediated oxidation compared with non-fluorinated analogs, as the strong C–F bond resists oxidative metabolism . Compared with achiral des-methyl building blocks, the C3 methyl group introduces a steric and stereoelectronic feature that can be exploited for target selectivity, as demonstrated in the 11β-HSD1 series where subtle piperazine substitution dramatically altered potency and selectivity profiles [1].

Physicochemical Property-Driven Lead Optimization: Leveraging LogP, pKa, and TPSA for Oral Bioavailability Tuning

The target compound’s physicochemical profile – LogP 1.69–1.79, TPSA 49.41 Ų, pKa 7.74, MW 308.32 – satisfies all four Lipinski rule-of-five criteria (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) [1][2]. Its predicted pKa of 7.74 positions the N4 nitrogen for partial ionization at physiological pH, a property that can be exploited to fine-tune solubility-permeability balance in lead optimisation. By comparison, the p-tolyl analog (LogP 0.98) may exhibit superior aqueous solubility but inferior membrane permeability, while the des-methyl analog lacks the chiral methyl handle for generating diastereomerically pure derivatives. Computational models predict that the CF₃ group contributes approximately 0.7 log units of lipophilicity and enhances metabolic stability compared with the CH₃-substituted analog, making the target compound the preferred starting point for programs where both CNS penetration potential and metabolic stability are required . Researchers evaluating procurement should note the 4°C light-protected storage specification and factor the $2,280–6,970/g price range into grant budgets .

Quote Request

Request a Quote for (S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.